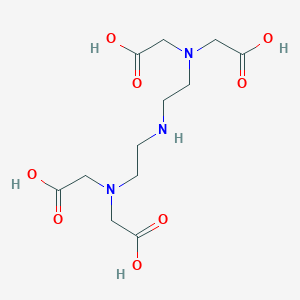

Diethylenetriaminetetraacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13811-41-1 |

|---|---|

Molecular Formula |

C12H21N3O8 |

Molecular Weight |

335.31 g/mol |

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |

InChI Key |

AGMNQPKGRCRYQP-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

Synonyms |

diethylenetriaminetetraacetic acid DTTA |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Core Mechanism of Action of DTPA Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent widely employed in medicine for the decorporation of toxic heavy metals and radionuclides. Its mechanism of action is centered on the formation of stable, water-soluble complexes with metal ions, facilitating their excretion from the body. This guide provides a comprehensive technical overview of DTPA's chelation chemistry, its application in metal decorporation, and the experimental methodologies used to characterize its efficacy.

Chelation Chemistry: The Foundation of DTPA's Action

The primary function of DTPA lies in its ability to act as a chelating agent, a molecule that can form multiple bonds to a single metal ion.[1] DTPA is a polyamino carboxylic acid with eight potential binding sites—three nitrogen atoms and five carboxyl groups—that can coordinate with a metal ion, effectively sequestering it.[1][2] This process forms a stable, water-soluble complex that can be readily excreted from the body.[1][3]

The stability of the metal-DTPA complex is a critical factor in its efficacy. DTPA exhibits a high affinity for a variety of metal ions, forming highly stable complexes that are not easily dissociated.[1] This high affinity allows DTPA to effectively compete with and remove metals from biological molecules to which they may be bound. The stability of these complexes is often expressed as a stability constant (log K), with higher values indicating a more stable complex.

Quantitative Data: Stability of DTPA-Metal Complexes

The efficacy of DTPA as a chelating agent is directly related to the stability of the complexes it forms with different metal ions. The following table summarizes the stability constants for DTPA with several medically relevant metals.

| Metal Ion | Stability Constant (log K) |

| Plutonium (Pu⁴⁺) | ~29 |

| Americium (Am³⁺) | ~23 |

| Curium (Cm³⁺) | ~23 |

| Gadolinium (Gd³⁺) | ~22-23 |

| Zinc (Zn²⁺) | ~18 |

| Lead (Pb²⁺) | ~19 |

Note: These values are approximate and can vary based on experimental conditions. The stability constants indicate a very high affinity of DTPA for actinides like plutonium and americium.

Mechanism of Decorporation of Radionuclides and Heavy Metals

DTPA is a cornerstone in the treatment of internal contamination with transuranic elements such as plutonium, americium, and curium.[4] The process of decorporation involves the following steps:

-

Administration: DTPA is typically administered intravenously as either a calcium salt (Ca-DTPA) or a zinc salt (Zn-DTPA).[4][5] Ca-DTPA is generally more effective within the first 24 hours after contamination, while Zn-DTPA is used for longer-term therapy to minimize the depletion of essential metals like zinc.[3][4][6]

-

Distribution and Chelation: Once in the bloodstream, DTPA circulates and binds to the target metal ions.[1] Due to its high affinity, DTPA can displace the metals from biological surfaces and proteins.[3] While it is generally believed that chelation occurs in biological fluids, some research suggests an intracellular component to DTPA's action.[7]

-

Excretion: The resulting stable, water-soluble metal-DTPA complex is then filtered by the kidneys and rapidly excreted in the urine.[1][3]

Caption: Mechanism of DTPA-mediated decorporation of toxic metal ions.

Experimental Protocols

Determination of Stability Constants

The stability constants of metal-DTPA complexes are crucial for predicting its efficacy. Potentiometric titration is a common method for this determination.[8][9]

Experimental Workflow:

Caption: Workflow for determining metal-ligand stability constants.

In Vivo Efficacy Studies

Animal studies are essential to evaluate the decorporation efficacy of DTPA.

Methodology:

-

Animal Model: Typically, rodents are used.

-

Contamination: Animals are internally contaminated with a radionuclide (e.g., Plutonium-238, Americium-241).

-

Treatment: A group of animals is treated with DTPA (Ca-DTPA or Zn-DTPA) at various time points post-contamination. A control group receives a placebo.

-

Sample Collection: Urine and feces are collected to measure the excretion of the radionuclide. At the end of the study, tissues and organs are collected to determine the remaining body burden.

-

Analysis: The amount of radionuclide in the samples is quantified using techniques like alpha or gamma spectroscopy.

-

Efficacy Assessment: The effectiveness of DTPA is determined by comparing the radionuclide excretion and retention in the treated group versus the control group.

Other Important Applications

Beyond decorporation, DTPA has other significant applications:

-

MRI Contrast Agents: When chelated with gadolinium (Gd-DTPA), it serves as a widely used contrast agent in magnetic resonance imaging (MRI).[10][11][12][13] The stable complex prevents the toxic gadolinium ion from being released into the body while its paramagnetic properties enhance the MRI signal.[10][11]

-

Agriculture and Industry: DTPA is used in fertilizers to make micronutrients more available to plants and in various industrial processes to sequester metal ions that can cause scaling and corrosion.[1]

Safety Considerations

A primary side effect of Ca-DTPA is the depletion of essential trace metals, particularly zinc.[4][6][14] For this reason, Zn-DTPA is preferred for long-term treatment.[4] Monitoring of serum zinc levels and other electrolytes is recommended during therapy.[3]

Conclusion

DTPA is a powerful and versatile chelating agent with a well-established mechanism of action. Its high affinity for a range of metal ions, particularly toxic heavy metals and radionuclides, makes it an indispensable tool in medicine for decorporation therapy. A thorough understanding of its chelation chemistry, stability constants, and in vivo behavior is crucial for its effective and safe application in clinical and research settings.

References

- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 2. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]

- 3. ca-dtpa.com [ca-dtpa.com]

- 4. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. Synthesis and metal complexation properties of Ph-DTPA and Ph-TTHA: novel radionuclide chelating agents for use in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mrimaster.com [mrimaster.com]

- 11. ajronline.org [ajronline.org]

- 12. Gadolinium-DTPA as a contrast agent in magnetic resonance imaging of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gadolinium-DTPA [biopal.com]

- 14. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in various scientific and medical applications. The focus is on a practical and reproducible laboratory-scale protocol.

Introduction to DTPA

Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid renowned for its high affinity for a wide range of metal ions. This property makes it an invaluable chelating agent in numerous fields. In medicine, DTPA and its derivatives are used as contrast agents for Magnetic Resonance Imaging (MRI) and for the decorporation of radioactive contaminants.[1][2] In laboratory research, it is utilized in cell culture, as a component of buffer solutions, and for the functionalization of biomolecules.[3][4][5] This guide details a common and reliable method for the synthesis and subsequent purification of DTPA for laboratory use.

Synthesis of DTPA via the Chloroacetic Acid Method

The most prevalent method for synthesizing DTPA is the carboxymethylation of diethylenetriamine (DETA) using chloroacetic acid in an alkaline medium.[6][7] This process involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amine groups of DETA. The reaction is typically carried out in an aqueous solution with careful control of temperature and pH to maximize yield and minimize side reactions, such as the hydrolysis of chloroacetic acid.[6][8][9]

Overall Reaction

The overall chemical reaction for the synthesis of DTPA from diethylenetriamine and chloroacetic acid is as follows:

H₂N(CH₂)₂NH(CH₂)₂NH₂ + 5 ClCH₂COOH + 5 NaOH → (HOOCCH₂)₂N(CH₂)₂N(CH₂COOH)(CH₂)₂N(CH₂COOH)₂ + 5 NaCl + 5 H₂O

Experimental Protocol: Synthesis of DTPA Pentasodium Salt

This protocol is adapted from established laboratory and patent literature.[6][8][9]

Materials:

-

Chloroacetic Acid (M.W. 94.50 g/mol )

-

Diethylenetriamine (DETA) (M.W. 103.17 g/mol )

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice Bath

-

Reaction vessel with overhead stirrer, dropping funnel, and temperature probe

Procedure:

-

Preparation of Chloroacetic Acid Solution: In a reaction vessel, dissolve chloroacetic acid in deionized water. The ratio of deionized water to chloroacetic acid can range from 1:2 to 1:3 by mass.[9]

-

Addition of Diethylenetriamine: Cool the chloroacetic acid solution to a temperature between -10°C and 5°C using an ice bath.[6][8] Slowly add diethylenetriamine to the cooled solution while stirring. The molar ratio of diethylenetriamine to chloroacetic acid should be approximately 1:5 to 1:6.[9] Maintain the low temperature during this addition.

-

Initial Alkalinization: Prepare a concentrated solution of sodium hydroxide (e.g., 32-33%).[6][8] Slowly add approximately half of the sodium hydroxide solution to the reaction mixture. It is crucial to maintain the reaction temperature between -10°C and 5°C to prevent the hydrolysis of chloroacetic acid.[6][8]

-

Completion of Reaction: After the initial portion of sodium hydroxide has been added, slowly add the remaining amount. During this second addition, allow the temperature to gradually rise to between 30°C and 60°C.[6][9]

-

Heating and Incubation: Once all the sodium hydroxide has been added, maintain the reaction mixture at a temperature of 55-60°C for 2-5 hours to ensure the reaction goes to completion.[6][9]

-

Final pH Adjustment: After the incubation period, cool the reaction mixture to room temperature. Adjust the pH of the solution to 11.5 with additional sodium hydroxide solution if necessary.[6][8] The resulting solution contains the pentasodium salt of DTPA.

Synthesis Workflow Diagram

References

- 1. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convenient solid-phase synthesis of diethylenetriaminepenta-acetic acid (DTPA)- conjugated cyclic RGD peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

- 7. CN109535023B - DTPA (diethylenetriamine pentaacetic acid) neutral salt as well as preparation method and application thereof - Google Patents [patents.google.com]

- 8. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103570571B - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Coordination Chemistry of Diethylenetriaminetetraacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylenetriaminetetraacetic Acid (DTPA)

This compound (DTPA) is a polyamino carboxylic acid with the chemical formula C₁₄H₂₃N₃O₁₀. Structurally, it comprises a diethylenetriamine backbone functionalized with five carboxymethyl groups.[1] As a powerful chelating agent, DTPA can form stable, water-soluble complexes with a wide variety of metal ions. Its ability to sequester metal cations makes it an indispensable tool in numerous scientific and medical applications, ranging from the removal of toxic heavy metals and radioactive contaminants from the body to enhancing the diagnostic capabilities of medical imaging.

The coordination chemistry of DTPA is governed by its molecular structure, which features eight potential donor sites for metal coordination: three nitrogen atoms and five carboxylate oxygen atoms. This allows DTPA to act as a potent octadentate ligand, wrapping around a metal ion to form a highly stable, cage-like complex.[2] The formation constants for its complexes are approximately 100 times greater than those for the well-known chelating agent EDTA.[1] This enhanced stability is a direct result of the chelate effect , a thermodynamic principle where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. This stability is predominantly an effect of a favorable entropy change upon complexation.[3]

This guide provides a detailed overview of the core principles of DTPA coordination chemistry, presents key quantitative data, outlines experimental protocols, and illustrates its critical role in drug development and medical applications.

Quantitative Data on DTPA Chelation

The efficacy and selectivity of a chelating agent are quantitatively described by its acid dissociation constants and the stability constants of the complexes it forms with various metal ions.

Acid Dissociation Constants (pKa)

DTPA is a pentaprotic acid (H₅DTPA), meaning it can donate five protons from its carboxyl groups. The pKa values define the pH range over which these groups deprotonate, which in turn influences the ligand's availability and affinity for metal ions.

| pKa Value | Assigned Protonation Site (Typical) | Reported Value Range |

| pKa₁ | Terminal Carboxyl | 1.8 - 2.0 |

| pKa₂ | Terminal Carboxyl | 2.5 - 2.6 |

| pKa₃ | Central Carboxyl | 4.3 - 4.4 |

| pKa₄ | Ammonium (Nitrogen) | 8.6 - 8.8 |

| pKa₅ | Ammonium (Nitrogen) | 10.4 - 10.6 |

| Data compiled from sources.[4][5][6] |

Stability Constants (log K)

The stability constant (log K₁) is the equilibrium constant for the formation of a 1:1 metal-ligand complex. A higher log K value indicates a more stable complex and a stronger affinity of the ligand for the metal ion. DTPA is known for forming exceptionally stable complexes with a wide array of metal ions.

| Metal Ion | Oxidation State | log K₁ |

| Transition Metals | ||

| Lead (Pb²⁺) | +2 | 18.8 |

| Copper (Cu²⁺) | +2 | 21.0 - 21.5 |

| Zinc (Zn²⁺) | +2 | 18.3 - 18.8 |

| Nickel (Ni²⁺) | +2 | 20.0 - 20.3 |

| Cobalt (Co²⁺) | +2 | 19.1 - 19.4 |

| Cadmium (Cd²⁺) | +2 | 19.0 - 19.3 |

| Iron (Fe³⁺) | +3 | 27.6 - 28.6 |

| Lanthanides | ||

| Lanthanum (La³⁺) | +3 | 19.4 - 19.8 |

| Cerium (Ce³⁺) | +3 | 20.0 - 20.5 |

| Europium (Eu³⁺) | +3 | 22.1 - 22.4 |

| Gadolinium (Gd³⁺) | +3 | 22.1 - 22.5 |

| Lutetium (Lu³⁺) | +3 | 22.6 - 22.8 |

| Actinides | ||

| Americium (Am³⁺) | +3 | 22.9 - 23.2 |

| Plutonium (Pu³⁺) | +3 | 20.6 |

| Plutonium (Pu⁴⁺) | +4 | 33.7 |

| Thorium (Th⁴⁺) | +4 | 29.6 |

| Uranium (U⁴⁺) | +4 | 31.8 |

| Neptunium (Np⁴⁺) | +4 | 32.3 |

| Data compiled from sources.[2] |

Thermodynamic Parameters of Complexation

The stability of a complex (ΔG) is determined by the enthalpy (ΔH) and entropy (ΔS) of formation (ΔG = ΔH - TΔS). For lanthanide-DTPA complexes, the formation is typically an exothermic process (negative ΔH) driven by a large positive entropy change.

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | -TΔS (kJ/mol at 298K) | ΔG (kJ/mol at 298K) |

| Neodymium (Nd³⁺) | -29.6 | 324 | -96.6 | -126.2 |

| Europium (Eu³⁺) | -22.3 | 363 | -108.2 | -130.5 |

| Data for the ML²⁻ complex at 25 °C. |

The large positive entropy change is characteristic of the chelate effect, resulting from the release of multiple water molecules from the metal ion's hydration sphere upon coordination by the single DTPA ligand.

Core Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of DTPA and its metal complexes.

Protocol 1: Synthesis of DTPA Dianhydride (a key intermediate)

DTPA dianhydride is a common starting material for creating DTPA derivatives and conjugates.

Materials:

-

This compound (DTPA)

-

Acetic anhydride

-

Pyridine

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

A mixture of DTPA, acetic anhydride, and pyridine is stirred and heated (e.g., at 65-70 °C) for approximately 24 hours under anhydrous conditions.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

The solid is washed sequentially with acetic anhydride and a hot organic solvent like acetonitrile or diethyl ether to remove unreacted starting materials and byproducts.

-

The final white solid product, DTPA dianhydride, is dried under a vacuum.

Protocol 2: Synthesis of a Gadolinium-DTPA (Gd-DTPA) Complex

This protocol describes the general synthesis of a 1:1 Gd-DTPA complex, a foundational structure for MRI contrast agents.

Materials:

-

DTPA or a suitable derivative (e.g., DTPA dianhydride)

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

Deionized water

-

Base (e.g., NaOH or KOH) to adjust pH

Procedure:

-

DTPA is dissolved in deionized water. The pH of the solution is carefully adjusted to approximately 7.0 by the dropwise addition of a strong base (e.g., 1 M NaOH) to deprotonate the carboxylic acid groups, forming the DTPA⁵⁻ anion.

-

An equimolar amount of GdCl₃·6H₂O, dissolved in a minimal amount of deionized water, is added dropwise to the DTPA solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for several hours (or gently heated) to ensure complete complexation.

-

The pH of the final solution is checked and adjusted to neutral if necessary.

-

The absence of free Gd³⁺ ions can be confirmed using an indicator like xylenol orange.

-

The final Gd-DTPA complex solution can be purified by methods such as recrystallization or chromatography if required.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.

Materials & Equipment:

-

Calibrated pH electrode and meter (resolution of 0.1 mV)

-

Thermostated titration vessel (e.g., double-walled)

-

Automated burette for precise titrant delivery

-

Nitrogen or Argon gas supply (high purity)

-

DTPA solution of known concentration

-

Metal salt solution (e.g., GdCl₃) of known concentration

-

Standardized strong acid (e.g., HCl)

-

Standardized carbonate-free strong base (e.g., NaOH)

-

Inert background electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength

Procedure:

-

Electrode Calibration: The pH electrode is calibrated using standard buffers to read hydrogen ion concentration ([H⁺]) rather than activity. This is typically done by titrating a known concentration of strong acid with a standardized strong base in the same background electrolyte.

-

Ligand Protonation: A solution containing a known amount of DTPA and the background electrolyte is titrated with the standardized base. The solution is maintained under an inert atmosphere (N₂ or Ar) to prevent interference from atmospheric CO₂.

-

Metal-Ligand Titration: A separate titration is performed on a solution containing the same amount of DTPA, the background electrolyte, and a known amount of the metal ion of interest.[1]

-

Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the metal-ligand system are analyzed using specialized computer software (e.g., FITEQL, Hyperquad). The software performs non-linear regression to fit the experimental data and calculate the pKa values of the ligand and the stability constants (log K) of the metal-ligand species formed.[1] The deviation of the metal-DTPA titration curve from the DTPA-only curve indicates the strength of complex formation.[1]

Applications in Drug Development and Medicine

The robust coordination chemistry of DTPA is leveraged in several critical medical applications.

Actinide Decorporation Therapy

DTPA is an FDA-approved treatment for internal contamination with transuranic elements like plutonium (Pu), americium (Am), and curium (Cm).

Mechanism of Action: Following internal contamination, these radioactive heavy metals can deposit in tissues, particularly the liver and skeleton, posing a long-term health risk. When administered intravenously, the calcium or zinc salt of DTPA (Ca-DTPA or Zn-DTPA) circulates in the bloodstream. DTPA has a much higher affinity for actinides than for Ca²⁺ or Zn²⁺. Consequently, it rapidly exchanges its bound ion for the actinide, forming a highly stable and water-soluble actinide-DTPA complex. This complex is then efficiently filtered by the kidneys and excreted in the urine, significantly reducing the body's radioactive burden.[4] Evidence also suggests that DTPA may be able to chelate actinides from within subcellular compartments, further enhancing its efficacy.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04755J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic, spectroscopic, and computational studies of lanthanide complexation with diethylenetriaminepentaacetic acid: temperature effect and coordination modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating lanthanide complex stability through kinetic and thermodynamic competition with metal ions and DTPA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to DTPA Metal Ion Stability Constants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability constants of Diethylenetriaminepentaacetic acid (DTPA) with various metal ions. DTPA is a powerful chelating agent with significant applications in medicine and research, including heavy metal detoxification and as a contrast agent in Magnetic Resonance Imaging (MRI). Understanding the stability of DTPA-metal complexes is crucial for the development of effective and safe therapeutic and diagnostic agents.

Data Presentation: DTPA Metal Ion Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the ligand and the metal ion. The following tables summarize the log K values for DTPA with a wide range of metal ions, compiled from various scientific sources. These values are essential for predicting the efficacy of DTPA in chelating specific metals.

Table 1: Stability Constants (log K) of DTPA with Divalent Metal Ions

| Metal Ion | log K |

| Ba²⁺ | 8.8 |

| Ca²⁺ | 10.8 |

| Co²⁺ | 19.1 |

| Cu²⁺ | 21.1 |

| Fe²⁺ | 16.5 |

| Hg²⁺ | 27.0 |

| Mg²⁺ | 9.3 |

| Mn²⁺ | 15.6 |

| Ni²⁺ | 20.2 |

| Pb²⁺ | 18.8[1] |

| Sr²⁺ | 9.7 |

| Zn²⁺ | 18.6 |

Table 2: Stability Constants (log K) of DTPA with Trivalent and Tetravalent Metal Ions

| Metal Ion | log K |

| Al³⁺ | 18.5 |

| Am³⁺ | 22.9 |

| Ce³⁺ | 20.01 |

| Cr³⁺ | 23.0 |

| Eu³⁺ | 22.4 |

| Fe³⁺ | 28.6 |

| Ga³⁺ | 23.0 |

| Gd³⁺ | 22.5 |

| In³⁺ | 25.0 |

| La³⁺ | 19.8 |

| Lu³⁺ | 22.6 |

| Np⁴⁺ | 32.3 |

| Pu³⁺ | 20.58 |

| Pu⁴⁺ | 33.67 |

| Sc³⁺ | 24.0 |

| Th⁴⁺ | 29.6 |

| U⁴⁺ | 31.8 |

| Y³⁺ | 22.1 |

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are generally accepted values under standard conditions.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Several experimental techniques are employed to measure the equilibrium concentrations of the species involved in the metal-ligand complexation reaction. The following are detailed methodologies for key experiments cited in the determination of DTPA-metal ion stability constants.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a titrant is added to a solution containing the metal ion and the ligand.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt of known concentration.

-

Prepare a standard solution of DTPA of known concentration.

-

Prepare a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) free of carbonate.

-

Prepare a solution of a background electrolyte (e.g., KNO₃ or KCl) to maintain a constant ionic strength.

-

-

Calibration:

-

Calibrate the pH electrode or ISE using standard buffer solutions or solutions of known ion concentration.

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a known volume of a solution containing the metal ion, DTPA, and the strong acid. The solution should also contain the background electrolyte.

-

Immerse the calibrated electrode and a reference electrode in the solution.

-

Titrate the solution with the standardized strong base, adding small, precise increments of the titrant.

-

Record the electrode potential (or pH) after each addition of the titrant, ensuring that equilibrium is reached before each reading.

-

Continue the titration until the potential change becomes negligible.

-

-

Data Analysis:

-

Plot the measured potential (or pH) against the volume of titrant added to obtain the titration curve.

-

From the titration curve, the concentrations of the free metal ion, free ligand, and the metal-ligand complex at equilibrium can be calculated at each point.

-

Use a suitable computer program (e.g., HYPERQUAD) to refine the stability constants by fitting the experimental data to a theoretical model of the equilibria involved.

-

Spectrophotometry

Spectrophotometry is a versatile method for determining stability constants, particularly when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.

Methodology:

-

Solution Preparation:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA, or vice versa (the method of continuous variations, or Job's plot, can also be used where the mole fraction of the components is varied while keeping the total concentration constant).

-

Ensure all solutions are buffered at a constant pH and have a constant ionic strength.

-

-

Spectral Measurement:

-

Record the absorption spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λ_max) for the DTPA-metal complex.

-

-

Data Analysis:

-

Measure the absorbance of each solution at the λ_max of the complex.

-

Using Beer-Lambert's law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the concentration of the complex can be determined.

-

The concentrations of the free metal ion and free ligand can then be calculated from the initial concentrations and the concentration of the complex formed.

-

The stability constant is then calculated from the equilibrium concentrations of all species.

-

Calorimetry

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change associated with the binding of a ligand to a metal ion. This allows for the simultaneous determination of the stability constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Methodology:

-

Instrument Setup:

-

Set the desired temperature for the experiment in the ITC instrument.

-

Thoroughly clean and degas all solutions to avoid air bubbles.

-

-

Sample Loading:

-

Load the metal ion solution into the sample cell of the calorimeter.

-

Load the DTPA solution into the injection syringe.

-

-

Titration:

-

Initiate the titration, where small, precise volumes of the DTPA solution are injected into the metal ion solution.

-

The instrument measures the heat evolved or absorbed after each injection.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrating these peaks gives the heat change per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of ligand to metal generates a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the thermodynamic parameters (K, ΔH, and n).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz (DOT language), illustrate key processes involving DTPA.

Caption: Workflow of heavy metal detoxification using DTPA chelation therapy.

Caption: Mechanism of action of Gd-DTPA as an MRI contrast agent.

Caption: Experimental workflow for potentiometric determination of stability constants.

References

Spectroscopic Analysis of DTPA-Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is an octadentate aminopolycarboxylate chelating agent renowned for its ability to form stable complexes with a wide range of metal ions.[1][2] These DTPA-metal complexes are of paramount importance in diverse scientific and industrial fields, including nuclear medicine as radiopharmaceutical carriers, contrast agents in magnetic resonance imaging (MRI), and in advanced nuclear fuel reprocessing.[1][3] A thorough understanding of the formation, stability, and structural characteristics of these complexes is crucial for their effective application and the development of new technologies.

Spectroscopic techniques are indispensable tools for elucidating the intricate details of DTPA-metal interactions. This technical guide provides a comprehensive overview of the core spectroscopic methods employed in the analysis of DTPA-metal complexes, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by providing not only the theoretical underpinnings of each technique but also detailed experimental protocols and a compilation of key quantitative data.

Core Spectroscopic Techniques

The selection of an appropriate spectroscopic method is contingent on the specific properties of the metal ion (e.g., paramagnetic or diamagnetic) and the information sought (e.g., stoichiometry, stability, or detailed structural features).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the solution-state structure and dynamics of DTPA-metal complexes. Both ¹H and ¹³C NMR are routinely used. For complexes involving paramagnetic lanthanide ions, NMR can also provide insights into the magnetic properties and water coordination, which is critical for MRI contrast agents.[4][5]

Upon complexation with a metal ion, the NMR spectra of DTPA exhibit characteristic changes. Broadening of peaks and shifts in the chemical resonances of the DTPA backbone protons and carbons are indicative of complex formation.[6][7] For instance, the complexation of terbium (Tb³⁺) with DTPA results in broadened DTPA peaks.[6][7] Similarly, in the ¹³C NMR spectrum of a Pb-DTPA complex, the presence of a broad signal at 179.3 ppm is attributed to the complexed carboxylic carbon, while a sharper singlet at 180.7 ppm indicates a free, uncomplexed carboxyl group.[8]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly valuable tool for determining the stoichiometry and stability of DTPA-metal complexes.[9][10] It allows for the direct observation of the mass-to-charge ratio (m/z) of the complex, confirming the metal-to-ligand ratio, which is typically 1:1 for DTPA-metal complexes.[8] ESI-MS can also be used in competition experiments to determine conditional stability constants.[9][11] This involves measuring the relative abundance of different metal complexes in a solution containing multiple ligands or metal ions. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the complexes, providing information about the coordination environment of the metal ion.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and widely accessible technique for studying the formation and stability of DTPA-metal complexes, particularly those involving transition metals.[11][13] The formation of a complex is often accompanied by a shift in the maximum absorbance wavelength (λ_max) and a change in the molar absorptivity.[14] This technique is also well-suited for kinetic studies, allowing for the determination of complex formation and dissociation rates.[15] For instance, the coordination of Cu²⁺ ions with a DTPA-based chelating surfactant has been investigated using UV-visible spectroscopy, where Job's plots were constructed to determine the stoichiometry of the complex.[9][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the DTPA molecule and how they are affected by metal coordination. The key vibrational bands to monitor are those associated with the carboxylate (COO⁻) and amine (C-N) groups, as these are the primary sites of metal binding.[8][16] Upon complexation, a bathochromic (red) shift in the C=O and C-N stretching vibrations is typically observed, indicating a weakening of these bonds due to coordination with the metal ion.[8][16] For example, in Cu-DTPA and Pb-DTPA complexes, shifts in the C=O and C-N stretching bands to lower wavenumbers compared to free DTPA confirm that both nitrogen and oxygen atoms are involved in the complexation.[8][16]

Quantitative Data Summary

The stability of DTPA-metal complexes is a critical parameter for their practical applications. The following tables summarize key quantitative data, including stability constants (log K) and characteristic spectral shifts for various DTPA-metal complexes.

Table 1: Stability Constants (log K) of Selected DTPA-Metal Complexes

| Metal Ion | log K | Reference(s) |

| Pb²⁺ | 18.8 | [2] |

| Eu³⁺ | Varies with ionic strength | [1] |

| Gd³⁺ | High stability | [3][17] |

| Cu²⁺ | High stability | [2] |

| Zn²⁺ | High stability | [2] |

Table 2: Characteristic Spectroscopic Data for DTPA and its Metal Complexes

| Technique | Analyte | Key Spectral Feature | Observed Value/Shift | Reference(s) |

| ¹³C NMR | Pb-DTPA | Complexed Carboxylic ¹³C | 179.3 ppm (broad) | [8] |

| ¹³C NMR | Pb-DTPA | Free Carboxylic ¹³C | 180.7 ppm (singlet) | [8] |

| FTIR | Cu-DTPA/Pb-DTPA | C=O and C-N stretching | Bathochromic shift | [8][16] |

| ¹H NMR | Tb³⁺-DTPA | DTPA proton peaks | Broadening | [6][7] |

| UV-Vis | Ni-DTPA | Absorption Maxima | pH-dependent | [13] |

Experimental Protocols

This section provides generalized methodologies for the spectroscopic analysis of DTPA-metal complexes. It is important to note that specific experimental parameters may need to be optimized depending on the instrument, the metal ion, and the specific research question.

General Sample Preparation for DTPA-Metal Complex Formation

A generalized workflow for preparing DTPA-metal complexes for analysis is outlined below.

Caption: General workflow for DTPA-metal complex preparation and analysis.

Methodology:

-

Prepare Stock Solutions: Prepare aqueous stock solutions of DTPA and the desired metal salt (e.g., chloride or nitrate salt) of known concentrations.

-

Complex Formation: Mix the DTPA and metal salt solutions, typically in a 1:1 molar ratio. The final concentrations will depend on the sensitivity of the analytical technique.

-

pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH). The pH is a critical parameter as it affects the protonation state of DTPA and the stability of the complex.[10][13]

-

Equilibration: Allow the solution to equilibrate for a sufficient period to ensure complete complex formation. This may range from minutes to hours.

Protocol 1: NMR Spectroscopic Analysis

Objective: To characterize the formation of a DTPA-metal complex and identify changes in the chemical environment of the DTPA ligand.

Materials:

-

DTPA-metal complex solution

-

D₂O (for locking)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare the DTPA-metal complex in D₂O or an appropriate deuterated solvent.

-

Transfer an appropriate volume (typically 0.5-0.7 mL) of the sample solution into a clean NMR tube.

-

Acquire ¹H and/or ¹³C NMR spectra at a controlled temperature.

-

Process the spectra (Fourier transformation, phasing, baseline correction, and referencing).

-

Analyze the spectra for changes in chemical shifts, peak broadening, and the appearance of new signals compared to the spectrum of free DTPA under identical conditions.[6][7][8]

Protocol 2: ESI-MS for Stoichiometry and Stability Analysis

Objective: To determine the stoichiometry of the DTPA-metal complex and assess its relative stability.

Materials:

-

DTPA-metal complex solution

-

Methanol/Water solvent system (or other suitable solvent for ESI)

-

Mass spectrometer with an ESI source

Procedure:

-

Dilute the DTPA-metal complex solution to a low concentration (typically in the micromolar range) using a suitable solvent system (e.g., 50:50 methanol:water).

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.

-

Analyze the spectrum to identify the m/z value of the parent ion corresponding to the [M-DTPA] complex.

-

For competitive binding studies to determine conditional stability constants, prepare a solution containing the metal ion, DTPA, and a competing ligand, and analyze the relative intensities of the resulting complex ions.[9][11]

Protocol 3: UV-Vis Spectrophotometric Titration

Objective: To monitor the formation of a DTPA-metal complex and determine its stoichiometry.

Materials:

-

DTPA solution

-

Metal salt solution

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Place a known concentration of the metal ion solution in a cuvette.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small aliquots of the DTPA solution to the cuvette.

-

After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

-

Monitor the changes in absorbance at the λ_max of the complex.

-

Plot the change in absorbance versus the molar ratio of DTPA to the metal ion. The inflection point in the curve indicates the stoichiometry of the complex.

Protocol 4: FTIR Spectroscopic Analysis

Objective: To identify the functional groups of DTPA involved in metal coordination.

Materials:

-

Solid DTPA and DTPA-metal complex (lyophilized if prepared in solution)

-

KBr (for pellet preparation)

-

FTIR spectrometer with a sample holder for KBr pellets or an ATR accessory

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Compare the spectrum of the DTPA-metal complex to that of free DTPA, focusing on the regions corresponding to carboxylate and amine vibrations.[8][16]

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of data from these various spectroscopic techniques is often interconnected, providing a more complete picture of the DTPA-metal complex. The following diagram illustrates the logical flow of information.

Caption: Interrelationship of spectroscopic data and their interpretation.

Conclusion

The spectroscopic analysis of DTPA-metal complexes is a multifaceted field that relies on the synergistic application of various techniques. NMR provides detailed structural and dynamic information in solution, while MS is a powerful tool for determining stoichiometry and stability. UV-Vis and FTIR spectroscopy offer accessible methods for monitoring complex formation and identifying the coordinating functional groups. By employing the methodologies outlined in this guide, researchers can gain a comprehensive understanding of the properties of DTPA-metal complexes, which is essential for advancing their applications in medicine, biotechnology, and environmental science.

References

- 1. inl.elsevierpure.com [inl.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]

- 4. Gadolinium and dysprosium chelates of DTPA-amide-dextran: synthesis, 1H NMR relaxivity, and induced 23Na NMR shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - 1H NMR spectra of DTPA chelation of Tb3+. - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Speciation studies on DTPA using the complementary nature of electrospray ionization mass spectrometry and time-resolved laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]

- 13. pH-Dependent Composition Analysis of Nickel-Chelate Complexes Using UV-Vis Spectrophotometry - koreascholar [db.koreascholar.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04755J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Diethylenetriaminepentaacetic Acid (DTPA) Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a high-affinity chelating agent widely utilized in medicine, research, and industry. As a polyaminocarboxylic acid, its molecular structure features a diethylenetriamine backbone with five carboxymethyl groups, making it a potentially octadentate ligand capable of forming highly stable complexes with a wide range of metal ions. The exceptional stability of these metal-DTPA complexes is fundamental to its applications, which include the decorporation of toxic heavy metals and radionuclides, and its use as a component of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).

This technical guide provides an in-depth examination of the core thermodynamic properties that govern DTPA chelation. Understanding these principles—including stability constants, enthalpy, entropy, and Gibbs free energy changes—is critical for optimizing existing applications and for the rational design of new therapeutic and diagnostic agents. We will present key quantitative data, detail the experimental protocols for their determination, and visualize the underlying processes.

Core Thermodynamic Principles of DTPA Chelation

The formation of a metal-DTPA complex is an equilibrium reaction between a metal ion (Mⁿ⁺) and the deprotonated DTPA ligand (DTPA⁵⁻):

Mⁿ⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]ⁿ⁻⁵

The spontaneity and stability of this complex are governed by fundamental thermodynamic parameters.

-

Gibbs Free Energy (ΔG): The overall spontaneity of the chelation reaction is determined by the change in Gibbs free energy. A negative ΔG indicates a spontaneous complex formation. It is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS where ΔH is the enthalpy change, T is the absolute temperature, and ΔS is the entropy change.

-

Stability Constant (K): Also known as the formation constant, K is the equilibrium constant for the complexation reaction. It provides a quantitative measure of the affinity of DTPA for a specific metal ion. High stability constants are characteristic of DTPA, indicating the formation of very stable complexes. The logarithm of the stability constant (log K) is commonly reported.

-

Enthalpy (ΔH): The enthalpy change reflects the heat absorbed or released during complex formation. It is associated with the energy of the coordinate bonds formed between the metal ion and the donor atoms (nitrogen and oxygen) of the DTPA ligand. Most DTPA chelation reactions are exothermic (negative ΔH), contributing favorably to the spontaneity of the process.

-

Entropy (ΔS): The entropy change represents the change in disorder of the system upon complex formation. The "chelate effect" is a key contributor to the high stability of DTPA complexes and is predominantly an effect of entropy. When the multidentate DTPA ligand displaces multiple single-coordinating water molecules from the metal ion's hydration shell, there is a net increase in the number of free particles in the system, leading to a large, positive entropy change that drives the reaction forward.

Quantitative Thermodynamic Data for DTPA Chelation

The following tables summarize key thermodynamic data for the formation of metal-DTPA complexes. These values are influenced by experimental conditions such as temperature, pH, and ionic strength.

Table 1: Stability Constants (log K) of Selected Metal-DTPA Complexes

| Metal Ion | log K | Ionic Strength (M) | Temperature (°C) |

| Fe³⁺ | 28.6 | 0.1 | 20 |

| Gd³⁺ | 22.46 | 0.1 | 25 |

| Cu²⁺ | 21.5 | 0.1 | 20 |

| Zn²⁺ | 18.7 | 0.1 | 20 |

| Pb²⁺ | 18.7 | 0.1 | 20 |

| Ni²⁺ | 20.3 | 0.1 | 20 |

| Cd²⁺ | 19.2 | 0.1 | 20 |

| Mn²⁺ | 15.6 | 0.1 | 20 |

| Ca²⁺ | 10.8 | 0.1 | 20 |

| Am³⁺ | 22.9 | 0.1 | 25 |

| Cm³⁺ | 23.1 | 0.1 | 25 |

Note: Stability constants are highly dependent on conditions. The values presented are representative and sourced from critically compiled data and literature. The high log K values underscore DTPA's strong affinity for trivalent and heavy metal ions.

Table 2: Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of Lanthanide-DTPA Complex Formation

| Lanthanide Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| La³⁺ | -111.9 | -35.1 | 76.8 |

| Eu³⁺ | -128.3 | -39.3 | 89.0 |

| Gd³⁺ | -129.5 | -41.8 | 87.7 |

| Lu³⁺ | -130.1 | -44.3 | 85.8 |

Data compiled for T = 298.15 K (25 °C). The formation of these complexes is driven by both favorable enthalpy and a large positive entropy change.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic parameters is essential for understanding and predicting the behavior of DTPA in various systems. The primary methods employed are potentiometric titration, isothermal titration calorimetry, and spectrophotometry.

Potentiometric Titration for Stability Constant (K) Determination

Potentiometric titration is a highly accurate method for determining stability constants by measuring changes in ion concentration (often H⁺) during a titration.

Methodology:

-

Solution Preparation: Prepare a solution containing the metal ion of interest and the DTPA ligand at known concentrations in a medium of constant ionic strength (e.g., 0.1 M KCl or KNO₃).

-

Calibration: Calibrate a pH electrode using standard buffers. The electrode potential is then used to determine the concentration of free H⁺ ions in the experimental solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). The addition of the base deprotonates the DTPA and shifts the metal-ligand complexation equilibrium.

-

Data Acquisition: Record the pH (or electrode potential) as a function of the volume of titrant added.

-

Data Analysis: The stability constants are calculated from the titration curve by solving a series of mass-balance equations for all species in the solution (free metal, free ligand in various protonation states, and the metal-ligand complex). Specialized computer programs are often used for this complex data fitting.

Isothermal Titration Calorimetry (ITC) for ΔH and K Determination

ITC directly measures the heat released or absorbed during a binding interaction, providing a complete thermodynamic profile (K, ΔH, and stoichiometry) from a single experiment.

Methodology:

-

Sample Preparation: Place a solution of the metal ion in the sample cell of the calorimeter. Fill the titration syringe with a solution of the DTPA ligand. All solutions should be prepared in the same buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of the DTPA solution are made into the metal ion solution at a constant temperature.

-

Heat Measurement: The instrument measures the heat change that occurs after each injection. The initial injections produce large heat changes as most of the injected ligand binds to the metal. As the metal becomes saturated, subsequent injections produce smaller heat changes.

-

Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationships: ΔG = -RTln(K) ΔS = (ΔH - ΔG) / T

Spectrophotometric Methods

Spectrophotometry can be used when the metal-DTPA complex has a distinct absorbance spectrum compared to the free metal ion. It is often employed in competition assays.

Methodology (Competition Assay):

-

System Setup: Create a solution containing the metal ion and a colored indicator ligand that forms a complex with a known stability and distinct absorbance spectrum.

-

Titration: Add aliquots of a DTPA solution to the metal-indicator complex solution.

-

Absorbance Measurement: DTPA, having a higher affinity, will displace the indicator ligand from the metal ion. This causes a change in the solution's absorbance, which is monitored at a specific wavelength.

-

Data Analysis: The change in absorbance is used to calculate the concentration of each species at equilibrium. By knowing the stability constant of the metal-indicator complex, the stability constant for the metal-DTPA complex can be determined.

Visualizations: Workflows and Mechanisms

The following diagrams, rendered using the DOT language, illustrate key processes related to DTPA chelation.

An In-Depth Technical Guide to the Acid-Base Dissociation Constants of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base dissociation constants (pKa values) of Diethylenetriaminepentaacetic acid (DTPA), a crucial parameter influencing its function in various scientific and pharmaceutical applications. DTPA's ability to chelate metal ions is intrinsically linked to its protonation state, making a thorough understanding of its pKa values essential for researchers and professionals in drug development and related fields.

Introduction to DTPA and its Significance

Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid with eight potential binding sites, making it a powerful chelating agent. Its high affinity for a wide range of metal ions has led to its use in diverse applications, including:

-

Magnetic Resonance Imaging (MRI): As a ligand for gadolinium (Gd³⁺) in contrast agents, the stability of the Gd-DTPA complex is paramount to prevent the release of toxic free gadolinium ions.[1] This stability is highly dependent on the protonation state of the DTPA molecule.

-

Radionuclide Decorporation: DTPA is employed to chelate and promote the excretion of radioactive heavy metals from the body in cases of internal contamination.

-

Lanthanide and Actinide Separation: In the nuclear industry, DTPA is utilized for the separation of lanthanides and actinides.

The effectiveness of DTPA in these applications is governed by the pH of the environment, which dictates the protonation state of its carboxylic acid and amine functional groups. The acid-base dissociation constants, or pKa values, quantify the tendency of these groups to donate a proton.

Acid-Base Dissociation Constants (pKa) of DTPA

DTPA is a pentaprotic acid, meaning it can donate up to five protons from its five carboxylic acid groups. The stepwise dissociation of these protons is characterized by five distinct pKa values. The protonation of the three amine groups also influences the overall acidity. The reported pKa values for DTPA can vary slightly depending on the experimental conditions, such as temperature and ionic strength of the medium.

Table 1: Summary of Reported pKa Values for DTPA at 25°C

| pKa | Value (0.1 M Ionic Strength) | Description |

| pKa1 | ~1.8 - 2.0 | First carboxylic acid dissociation |

| pKa2 | ~2.5 - 2.8 | Second carboxylic acid dissociation |

| pKa3 | ~4.3 - 4.5 | Third carboxylic acid dissociation |

| pKa4 | ~8.5 - 8.7 | Fourth carboxylic acid dissociation (often associated with a nitrogen proton) |

| pKa5 | ~10.4 - 10.6 | Fifth carboxylic acid dissociation (often associated with a nitrogen proton) |

Note: The assignment of pKa4 and pKa5 to specific amine protons can be complex and is a subject of detailed study.

The stepwise dissociation of protons from DTPA can be visualized as a series of equilibria. The fully protonated form, H₅DTPA, sequentially loses protons as the pH of the solution increases.

Figure 1: Stepwise dissociation of DTPA.

Experimental Protocols for pKa Determination

The determination of the pKa values of polyprotic acids like DTPA requires precise and well-controlled experimental procedures. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining pKa values.[2][3] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (DTPA, a weak acid) and monitoring the resulting pH change.

Detailed Methodology:

-

Preparation of Solutions:

-

DTPA Solution: Prepare a standard solution of DTPA (e.g., 0.01 M) in deionized water. The exact concentration should be known with high accuracy.

-

Titrant: Prepare a carbonate-free standard solution of a strong base, typically sodium hydroxide (NaOH) (e.g., 0.1 M).

-

Ionic Strength Adjustment: To maintain a constant ionic strength throughout the titration, add a neutral salt like potassium chloride (KCl) or sodium perchlorate (NaClO₄) to the DTPA solution to a final concentration of, for example, 0.1 M.

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

-

Titration Procedure:

-

Place a known volume of the DTPA solution into a thermostated titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue this process until the pH has passed all the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve, where the concentrations of the conjugate acid-base pairs are equal. For a polyprotic acid, there will be multiple half-equivalence points.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points, from which the pKa values can be calculated.

-

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

NMR spectroscopy is another powerful technique for pKa determination. It relies on the principle that the chemical shifts of magnetic nuclei near an ionizable group are sensitive to the protonation state of that group.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples containing a constant concentration of DTPA in D₂O (deuterium oxide) or a mixture of H₂O/D₂O. Each sample is adjusted to a different, precisely known pD (the equivalent of pH in D₂O) using small additions of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

NMR Data Acquisition: Acquire a ¹H or ¹³C NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify the NMR signals corresponding to the nuclei close to the carboxylic acid and amine groups.

-

Plot the chemical shift (δ) of these signals as a function of pD.

-

The resulting plot will be a sigmoidal curve for each dissociation step.

-

The inflection point of each sigmoidal curve corresponds to the pKa value for that particular dissociation. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

DTPA Protonation and Metal Chelation

The chelation of metal ions by DTPA is a competitive reaction involving protons. The stability of a metal-DTPA complex is highly pH-dependent because the deprotonated form of the ligand (DTPA⁵⁻) is the most effective chelating species.

At low pH, the carboxylic acid and amine groups of DTPA are protonated. This protonation competes with the binding of metal ions, leading to a decrease in the stability of the metal-DTPA complex. As the pH increases, DTPA deprotonates, making the lone pairs of electrons on the oxygen and nitrogen atoms more available to coordinate with a metal ion, thus forming a more stable complex. This relationship is crucial in applications like MRI, where the Gd-DTPA complex must remain stable at physiological pH to prevent the release of toxic Gd³⁺ ions.[4]

Figure 3: Relationship between DTPA protonation and metal chelation.

Conclusion

The acid-base dissociation constants of DTPA are fundamental physicochemical properties that dictate its behavior and efficacy as a chelating agent. A thorough understanding and precise determination of these pKa values are critical for the development and optimization of DTPA-based systems in medicine and industry. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine these crucial parameters, thereby enabling the rational design of more effective and safer applications of this versatile molecule.

References

An In-depth Technical Guide to the Molecular Structure of Diethylenetriaminetetraacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminetetraacetic acid (DTPA), also known as pentetic acid, is a polyamino carboxylic acid with the chemical formula C₁₄H₂₃N₃O₁₀.[1][2][3] It is an analogue of the more widely known ethylenediaminetetraacetic acid (EDTA) but exhibits a higher coordination number and consequently forms more stable chelates with metal ions. Structurally, DTPA consists of a diethylenetriamine backbone functionalized with five carboxymethyl groups.[3] This unique structure allows it to act as a powerful octadentate chelating agent, capable of forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. This property is the basis for its extensive applications in various fields, including medicine, agriculture, and industrial processes. In the realm of drug development, DTPA is of particular interest for its use as a chelating agent in MRI contrast agents, for the decorporation of radioactive heavy metals, and in targeted drug delivery systems.[4][5][6] This guide provides a detailed overview of the molecular structure of DTPA, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Molecular Structure and Properties

The IUPAC name for this compound is N,N′-{[(Carboxymethyl)azanediyl]di(ethane-2,1-diyl)}bis[N-(carboxymethyl)glycine].[3] The molecule possesses three amine nitrogen atoms and five carboxylic acid groups, which can be deprotonated to form a highly negatively charged anion that effectively sequesters metal cations.

Quantitative Structural Data

Obtaining precise bond lengths and angles for free, uncomplexed DTPA is challenging due to its flexible nature in solution and the difficulty in crystallizing the free acid. However, crystallographic studies of DTPA complexed with metal ions provide valuable insights into its conformational properties upon chelation. The following table summarizes key structural data for DTPA, including general properties and specific bond lengths observed in a metal-complexed state as a reference.

| Property | Value |

| Chemical Formula | C₁₄H₂₃N₃O₁₀ |

| Molar Mass | 393.35 g/mol |

| IUPAC Name | N,N′-{[(Carboxymethyl)azanediyl]di(ethane-2,1-diyl)}bis[N-(carboxymethyl)glycine] |

| Synonyms | Pentetic Acid, DTPA |

| Appearance | White crystalline solid |

| Fe-O Bond Lengths (in Fe-DTPA complex) | 1.94 - 2.05 Å |

| Fe-N Bond Lengths (in Fe-DTPA complex) | 2.32 - 2.42 Å |

Note: Bond lengths for the Fe-DTPA complex are provided as an illustration of the coordination environment. The exact bond lengths and angles of free DTPA may vary.

Experimental Protocols

Synthesis of this compound (DTPA)

A common method for the synthesis of DTPA is the carboxymethylation of diethylenetriamine (DETA) using a haloacetic acid, typically chloroacetic acid, under alkaline conditions.

Materials:

-

Diethylenetriamine (DETA)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Cooling apparatus (ice bath or cryostat)

-

Reaction vessel with stirring capability

-

pH meter

Procedure:

-

Preparation of Chloroacetic Acid Solution: Dissolve the desired molar equivalent of chloroacetic acid in deionized water in the reaction vessel.

-

Addition of Diethylenetriamine: Cool the chloroacetic acid solution to a temperature between -5°C and 5°C. Slowly add diethylenetriamine to the cooled solution while stirring vigorously. Maintain the temperature within this range to control the exothermic reaction.

-

Alkalinization and Carboxymethylation: Prepare a concentrated solution of sodium hydroxide. Slowly add the NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10°C. The addition of NaOH neutralizes the hydrochloric acid formed and promotes the nucleophilic substitution of the chloroacetate by the amine groups of DETA.

-

Reaction Completion: After the complete addition of NaOH, the reaction mixture is typically stirred for several hours at a slightly elevated temperature (e.g., 50-60°C) to ensure the completion of the carboxymethylation.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.5-2.0. This will protonate the carboxylate groups and cause the DTPA to precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitated DTPA is collected by filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from hot water.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds like DTPA.

Methodology:

-

Crystal Growth: High-quality single crystals of DTPA are grown, typically by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution. The choice of solvent and crystallization conditions is crucial for obtaining crystals suitable for diffraction.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsional angles.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of DTPA in solution. Both ¹H and ¹³C NMR are routinely used.

Procedure:

-

Sample Preparation: A small amount of the purified DTPA is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) with a pH adjustment to ensure solubility. A known concentration is prepared for quantitative analysis.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. The integration of the proton signals can be used to confirm the ratio of protons in the different parts of the molecule (ethylene bridges vs. carboxymethyl groups).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the DTPA molecule. This helps to confirm the presence of the diethylenetriamine backbone and the five carboxymethyl groups.

-

2D NMR Techniques: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing a more detailed structural elucidation.

Visualizations

Metal Chelation Mechanism

The primary function of DTPA is its ability to chelate metal ions. This process involves the formation of multiple coordinate bonds between the electron-donating groups of DTPA (the nitrogen atoms and the deprotonated carboxylate groups) and a central metal ion. This sequestration of the metal ion renders it biologically inert and facilitates its excretion from the body.

Caption: The chelation mechanism of DTPA with a metal ion.

Experimental Workflow for DTPA Analysis in Pharmaceutical Formulations

The quantification of DTPA in pharmaceutical products is crucial for quality control. A typical workflow involves the formation of a colored metal-DTPA complex followed by spectrophotometric or chromatographic analysis.

References

- 1. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]

- 3. Pentetic acid - Wikipedia [en.wikipedia.org]

- 4. DTPA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Solubility of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in various scientific and pharmaceutical applications. The document details DTPA's solubility profile in aqueous solutions across different pH levels and in common organic solvents. A thorough experimental protocol for determining DTPA solubility via the isothermal shake-flask method is presented, alongside a discussion of its metal chelation mechanism and its application in heavy metal detoxification, illustrated with clear diagrams. This guide is intended to be a valuable resource for researchers and professionals working with DTPA, enabling them to optimize its use in their respective fields.

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid renowned for its high affinity for metal cations. Structurally similar to the more common ethylenediaminetetraacetic acid (EDTA), DTPA possesses five carboxylic acid groups and three amine nitrogens, allowing it to act as a potent octadentate ligand.[1] This strong chelating ability makes DTPA indispensable in a wide array of applications, including as a contrast agent in magnetic resonance imaging (MRI), in the treatment of heavy metal poisoning, and as a stabilizer in various industrial processes.[2] A fundamental understanding of its solubility in different solvent systems is paramount for its effective formulation and application. This guide provides an in-depth analysis of DTPA's solubility characteristics.

Solubility of DTPA

The solubility of DTPA is significantly influenced by the nature of the solvent, temperature, and particularly the pH of aqueous solutions. As a pentacarboxylic acid, its degree of ionization, and therefore its interaction with polar solvents like water, is highly dependent on the hydrogen ion concentration.

Aqueous Solubility

DTPA is generally described as being slightly soluble in water at room temperature.[3] The solubility, however, increases substantially with a rise in temperature and in alkaline conditions.[3]

Table 1: Solubility of DTPA in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 5 | [3] |

Further research is needed to populate solubility data at a wider range of temperatures.

Effect of pH on Aqueous Solubility

The solubility of DTPA in water is profoundly affected by pH. In acidic solutions, the carboxylic acid groups are protonated, leading to lower solubility. Conversely, in alkaline solutions, these groups are deprotonated, forming the more soluble carboxylate salts. The pentasodium salt of DTPA, for instance, is completely soluble in water and remains stable across a broad pH range of 3 to 10.[4] A notable data point shows a solubility of 50 mg/mL in 1 M HCl, indicating that at very low pH, the formation of a hydrochloride salt may enhance solubility.

Table 2: Solubility of DTPA in Aqueous Solutions at Different pH Values

| pH | Solvent | Solubility | Reference |

| ~1 | 1 M HCl | 50 g/L (50 mg/mL) | |

| Neutral | Water | 5 g/L (at 20°C) | [3] |

| Alkaline | Aqueous Base | Soluble | [3] |

Quantitative solubility data across a wider pH spectrum is an area for further investigation.

Solubility in Organic Solvents

DTPA is generally insoluble in most common organic solvents.[3] This is attributed to its polar, polycarboxylic acid structure, which has limited favorable interactions with non-polar or less polar organic molecules.

Table 3: Qualitative Solubility of DTPA in Various Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Insoluble | [3] |

| Methanol | Insoluble | [3] |

| Ether | Insoluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating and sonication) |

Specific quantitative solubility data for DTPA in these and other organic solvents such as DMF and acetonitrile require further experimental determination.

Experimental Protocol: Determination of DTPA Solubility via the Isothermal Shake-Flask Method